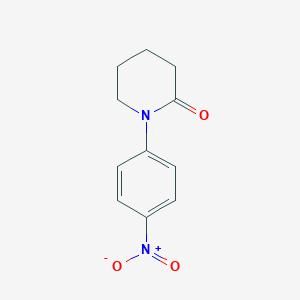

1-(4-Nitrophenyl)piperidin-2-one

Description

Significance of the Piperidinone Scaffold in Organic and Medicinal Chemistry

The piperidinone core, a substructure of 1-(4-nitrophenyl)piperidin-2-one, is a heterocyclic scaffold of immense importance in the fields of organic and medicinal chemistry. The piperidine (B6355638) ring itself is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. acs.org Piperidin-4-ones, in particular, are recognized as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds. researchgate.net

The significance of the piperidinone scaffold lies in its proven track record as a pharmacophore that can be suitably modified to achieve better receptor interactions and diverse biological activities. researchgate.net Compounds containing this nucleus have been reported to exhibit a broad spectrum of pharmacological effects, including:

Anticancer and Anti-HIV activities researchgate.net

Analgesic, anti-inflammatory, and local anesthetic properties researchgate.netbiomedpharmajournal.org

Central Nervous System (CNS) stimulant and depressant effects researchgate.netresearchgate.net

Antimicrobial, antifungal, and herbicidal activities researchgate.netbiomedpharmajournal.org

The structural versatility of the piperidinone ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This has made it a privileged scaffold in drug discovery, serving as the foundation for drugs targeting everything from pain to viral infections and cancer. researchgate.netnih.gov

Overview of Research Trajectories for N-Substituted Piperidinones

The strategic placement of various substituents on the nitrogen atom of the piperidinone ring has given rise to the large and diverse class of N-substituted piperidinones, which are a major focus of contemporary chemical research. researchgate.netacs.org The nature of the N-substituent profoundly influences the molecule's biological activity, leading to several distinct research trajectories.

One major area of investigation is in oncology . Researchers have synthesized numerous N-substituted 3,5-bis(arylidene)-4-piperidone derivatives that have demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.net Some of these compounds, which are analogues of curcumin, have shown potent antitumor effects. researchgate.net

Another significant research path involves the development of CNS agents . N-aryl-substituted 4-piperidones are crucial building blocks for a considerable number of pharmacologically active agents targeting the central nervous system, including antidepressants and antipsychotics. acs.org For example, specific N-substituted piperidones have been developed as potential dopamine (B1211576) D4 receptor antagonists for treating psychosis. nih.gov Furthermore, the piperidine propionamide (B166681) scaffold, an N-substituted derivative, has been used to design potent sigma-1 receptor antagonists and mu-opioid receptor agonists for the potential treatment of neuropathic pain. nih.gov

Green chemistry approaches have also been applied to the synthesis of N-substituted piperidones, providing more efficient and environmentally friendly methods compared to classical syntheses, and enabling the production of key intermediates for antiangiogenic agents. nih.gov Additionally, research has explored N-acyl-3,5-bis(ylidene)-4-piperidones as potent antimalarial agents, with some showing higher efficacy than standard drugs like chloroquine (B1663885) in preclinical studies. rsc.org

Table 2: Selected Research Applications of N-Substituted Piperidinones

| Research Area | Target/Application | Example Compound Class/Derivative | Source |

|---|---|---|---|

| Oncology | Antiangiogenic Agent | 1-(2-pyridinylmethyl)-piperidin-4-one | researchgate.netnih.gov |

| Oncology | Cytotoxic Agents | N-substituted-3,5-bis(arylidene)-4-piperidones | researchgate.net |

| CNS Disorders | Antipsychotic (Dopamine D4 antagonist) | N-substituted piperidones | researchgate.netnih.gov |

| CNS Disorders | Neuropathic Pain (σ1 antagonist/μ agonist) | Piperidine propionamides | nih.gov |

| Infectious Diseases | Antimalarial | N-acyl-3,5-bis(ylidene)-4-piperidones | rsc.org |

Established Synthetic Routes for this compound

Traditional methods for synthesizing the core structure of this compound often rely on the formation of the piperidinone ring through cyclization. One established pathway involves the reaction of 4-nitroaniline (B120555) with 5-chloropentanoyl chloride. googleapis.comgoogle.com This method directly introduces the nitrophenyl group and the necessary carbon chain, which then undergoes intramolecular cyclization to form the desired lactam ring. Another patented one-step method prepares the compound by reacting sodium p-nitrobenzenesulfonate with 2-cyclohexanone in the presence of sodium amide, highlighting a different approach to ring formation and substitution. google.com

A documented lab-scale synthesis involves treating a precursor with potassium tertiary butoxide in tetrahydrofuran (B95107). wjpsonline.com This process, after extraction and purification, yields crude this compound, demonstrating a common base-mediated cyclization strategy. wjpsonline.com

Cyclization Reactions in Piperidinone Ring Formation

The formation of the piperidinone ring is the cornerstone of synthesizing these heterocycles. Intramolecular cyclization is a predominant strategy, where a linear precursor containing both the nitrogen atom and the carbonyl group components is induced to form a ring. mdpi.com Key reactions include:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic method for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield a piperidinone. researchgate.net The process requires careful control of reaction conditions to prevent side reactions like retro-Dieckmann cleavage. researchgate.netyoutube.com

Amide-Based Cyclization: A common and direct route involves the intramolecular cyclization of an amino acid or its derivative. For instance, reacting a primary amine with an acrylate (B77674) can form an intermediate that undergoes intramolecular Claisen-type condensation to yield the piperidinone ring. youtube.com

Radical Cyclization: Novel approaches have utilized radical cyclizations, such as the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, to form substituted piperidines with high stereoselectivity. nih.govcardiff.ac.uk

Petrenko-Kritschenko Reaction: This multicomponent reaction combines an aldehyde, a β-keto-acid derivative, and ammonia (B1221849) or a primary amine to directly synthesize 4-piperidones. wikipedia.org

These cyclization strategies represent the fundamental chemical transformations that enable the construction of the core piperidinone scaffold.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Achieving high yield and purity is critical for the industrial viability of synthesizing this compound. Research has focused on optimizing various reaction parameters. For instance, in a synthesis where this compound is a key intermediate, the process was optimized to achieve an 83% yield and a purity of 98.78% as measured by HPLC. wjpsonline.com Key parameters that are often optimized include the choice of solvent, reaction temperature, and purification methods.

A patent for the preparation of Apixaban, which involves this compound, details a process where the reaction mixture is cooled to between 10 and 15 °C after completion, followed by separation of the organic layer and crystallization from isopropyl alcohol to afford the purified product. google.com Another procedure describes a synthesis using potassium tertiary butoxide in tetrahydrofuran at a controlled temperature of 0-5 °C, followed by raising the temperature to 25-30 °C. wjpsonline.com The final product is obtained after distillation of the solvent and extraction with dichloromethane. wjpsonline.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 wjpsonline.com | Condition 2 google.com |

|---|---|---|

| Base | Potassium tertiary butoxide | Triethylamine |

| Solvent | Tetrahydrofuran, Dichloromethane | Methylene dichloride |

| Reaction Temp. | 0-5 °C, then 25-30 °C | Cooled to 10-15 °C post-reaction |

| Purification | Distillation, Extraction | Crystallization from Isopropyl Alcohol |

| Reported Yield | 83% (crude) | Not specified |

| Reported Purity | 98.78% (HPLC) | Not specified |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for producing piperidone derivatives.

Microwave-Assisted Synthesis of Piperidone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique significantly reduces reaction times, often from hours to minutes, while frequently improving yields and selectivity. nih.gov While specific microwave-assisted synthesis of this compound is not widely reported, the methodology has been successfully applied to a broad range of related heterocyclic compounds. nih.govtsijournals.comarkat-usa.org For example, various piperidine-containing compounds and other N-heterocycles have been synthesized efficiently under microwave irradiation, demonstrating the potential of this technology for producing piperidone derivatives. tsijournals.comnih.gov The high efficiency of microwave heating can be particularly advantageous in industrial applications by reducing energy consumption and processing time. arkat-usa.org

Application of Advanced Catalytic Systems in N-Substituted Piperidinone Synthesis

The development of novel catalysts has revolutionized the synthesis of N-substituted piperidinones, offering higher efficiency and selectivity. A range of catalytic systems have been explored:

Metal-Based Catalysts: Transition metal catalysts, including rhodium, palladium, and iridium complexes, are widely used. mdpi.comnih.gov For example, rhodium catalysts have been effective in the conjugate addition of phenylboronic acid to dihydropyridin-4-ones, a key step in building substituted piperidine scaffolds. nih.gov Palladium catalysts are instrumental in Heck reactions and other cross-coupling methods to form C-C bonds. youtube.com

Organocatalysts: Small organic molecules can also act as efficient catalysts. Proline-derived catalysts have been used in Michael additions to create substituted piperidones. youtube.com

Biocatalysts: Chemo-enzymatic approaches represent a frontier in sustainable synthesis. A stereoselective one-pot cascade using an amine oxidase and an ene imine reductase has been developed to convert tetrahydropyridines into stereo-defined piperidines.

Nanocatalysts: Magnetically recyclable nanocatalysts, such as magnetite-ceria (Nanocat-Fe-Ce), have been applied in multicomponent reactions, offering the advantage of easy separation and reuse, which aligns with green chemistry principles.

These advanced catalytic systems provide powerful tools for synthesizing complex piperidinone structures with high precision and efficiency.

Green Chemistry Approaches in Synthetic Strategy

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several green approaches have been applied to the synthesis of piperidinones. An efficient method that avoids the classical, often harsh, conditions of the Dieckmann approach has been developed for N-substituted piperidones. nih.gov

Key green strategies include:

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives is a core principle. The use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has been shown to be an effective and inexpensive medium for synthesizing piperidin-4-one derivatives with good yields. asianpubs.orgresearchgate.net

Atom Economy: Multicomponent reactions, like the Petrenko-Kritschenko synthesis, are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. wikipedia.org

Alternative Energy Sources: As mentioned, microwave-assisted synthesis is considered a green technique due to its efficiency and reduced energy consumption compared to conventional heating. nih.gov

These approaches not only reduce the environmental impact of chemical manufacturing but can also lead to more efficient and cost-effective production processes. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCQXIGQMFWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624795 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-30-4 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl Piperidin 2 One

The structural framework of 1-(4-nitrophenyl)piperidin-2-one, featuring a piperidinone ring and a nitrophenyl group, offers multiple sites for chemical modification. These transformations are pivotal for developing new derivatives with tailored properties. This section explores the derivatization and functionalization strategies targeting the core scaffold of this compound.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure by analyzing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectral data has identified signals corresponding to the protons of the piperidinone ring and the nitrophenyl group. wjpsonline.com Specifically, the aromatic protons on the nitrophenyl group appear as distinct multiplets, while the aliphatic protons of the piperidinone ring show characteristic shifts. wjpsonline.com

Table 1: ¹H NMR Spectral Data for 1-(4-Nitrophenyl)piperidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.98-2.04 | m | 4H | -CH₂-CH₂- (Piperidinone ring) |

| 2.44-2.48 | t | 2H | -CH₂-C=O (Piperidinone ring) |

| 3.69-3.72 | t | 2H | -N-CH₂- (Piperidinone ring) |

| 7.58-7.63 | Ar H | 2H | Aromatic Protons |

| 8.19-8.24 | Ar H | 2H | Aromatic Protons |

Source: wjpsonline.com

¹³C NMR data further supports the structural assignment by identifying the carbon skeleton of the molecule. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the molecule.

FT-IR spectroscopy, performed using an ATR-Neat technique on a Bruker Tensor 27 instrument, has confirmed the presence of key functional groups. nih.gov The spectrum shows characteristic absorption bands for the carbonyl group (C=O) of the piperidinone ring and the nitro group (NO₂). nih.gov

Raman spectroscopy, conducted with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, complements the FT-IR data, providing further evidence for the molecular structure. nih.gov

Table 2: Key Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | Not specified | C=O stretch |

| FT-IR | Not specified | N-O stretch (nitro group) |

| Raman | Not specified | Characteristic vibrations |

Source: nih.gov

Mass spectrometry has been employed to determine the molecular weight and to study the fragmentation behavior of the compound. The molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent peak at m/z 221 [M+H]⁺, corresponding to the protonated molecule. wjpsonline.com Another observed fragment is [M-H]⁻ at m/z 255, though this appears to be from a related synthesis intermediate mentioned in the source context. wjpsonline.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 221 |

Source: wjpsonline.com

Solid-State Structural Analysis via X-ray Crystallography

Crystals of this compound suitable for analysis have been obtained, appearing as a very pale yellow to yellow crystal powder. geno-chem.comsigmaaldrich.comsigmaaldrich.com The melting point has been reported to be between 97.0 to 101.0 °C. tcichemicals.com

Powder X-ray diffraction (XRD) data has been collected for the compound. researchgate.net The analysis of the diffraction pattern revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₂N₂O₃ |

| Formula weight | 220.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.514(3) |

| b (Å) | 12.308(6) |

| c (Å) | 9.175(1) |

| α (°) | 90 |

| β (°) | 91.811(2) |

| γ (°) | 90 |

| Volume (ų) | 1073.94 |

| Z | 4 |

| Calculated density (g cm⁻³) | 1.362 |

Source: researchgate.net

The piperidinone ring system is a key structural feature. In related structures, such as piperidinium (B107235) salts, the piperidine (B6355638) ring typically adopts a chair conformation. nih.gov This is the most stable conformation for six-membered rings, minimizing steric strain. It is therefore highly probable that the piperidinone ring in this compound also exists in a chair conformation in the solid state. nih.gov The specific puckering parameters derived from single-crystal X-ray diffraction would be needed for a definitive description of the conformation.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal structures of compounds related to this compound, such as salts of 1-(4-nitrophenyl)piperazine (B103982), are stabilized by a network of intermolecular interactions. Strong N—H⋯O hydrogen bonds are consistently observed, linking cations and anions. nih.gov For instance, in 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate, a significant N—H⋯O hydrogen bond is present. nih.gov The crystal packing often reveals complex three-dimensional hydrogen-bonded arrays. nih.gov

Polymorphism and Crystalline Form Characterization of Intermediates

This compound is a key intermediate in the synthesis of various compounds, including the anticoagulant Apixaban. wjpsonline.com The synthesis and characterization of its intermediates are crucial for process optimization and ensuring the purity of the final product. One of the key intermediates, 3-chloro-1-(4-nitrophenyl)-5-6-dihydropyridin-2-1H-one, is obtained as a crystalline solid. wjpsonline.com

The characterization of these crystalline intermediates often involves techniques like HPLC to determine purity and melting point analysis. wjpsonline.com For example, 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, another important intermediate, is reported as a crystalline solid with a specific melting point and HPLC purity. wjpsonline.com The study of polymorphism, or the ability of a compound to exist in multiple crystalline forms, is essential as different polymorphs can exhibit distinct physical properties. While specific polymorphic studies on this compound itself are not detailed in the provided results, the characterization of its crystalline intermediates is a recurring theme in synthetic procedures. wjpsonline.comresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are indispensable for evaluating the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of a compound by measuring its mass change as a function of temperature. This method is crucial for determining the temperature at which a material begins to decompose. nih.gov The thermal stability of materials like graphene and carbon nanotubes is evaluated using TGA, where parameters such as heating rate and gas flow are critical for obtaining reliable data. mdpi.com For this compound, while specific TGA data is not provided in the search results, the technique is fundamental in characterizing the thermal properties of related chemical entities and their intermediates. mdpi.com TGA can provide insights into the purity and decomposition profile of a substance. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy configuration. researchgate.net For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are employed to predict geometric parameters and heats of formation. mdpi.comnih.gov

The process involves starting with an initial guess for the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy. This optimized structure corresponds to the most probable geometry of the molecule in the gas phase. From this calculation, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nanobioletters.com A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 1: Illustrative Geometric Parameters for 1-(4-Nitrophenyl)piperidin-2-one Optimized by DFT Note: This table presents typical data obtained from DFT calculations for similar structures and serves as an illustrative example.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C (amide) | ~1.38 Å |

| Bond Length | N-C (aromatic) | ~1.42 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | O=C-N | ~121° |

| Dihedral Angle | C-N-C-C (ring) | Variable (defines ring pucker) |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, these regions are expected to be localized on the oxygen atoms of the carbonyl group and the nitro group. Conversely, blue regions indicate low electron density and positive electrostatic potential, representing sites for potential nucleophilic attack, which are typically found around hydrogen atoms. researchgate.net Green areas represent neutral or weakly interacting regions. The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, highlighting the electron-withdrawing effect of the nitrophenyl group and the nucleophilic character of the carbonyl oxygen. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational changes and vibrational properties.

Molecules with single bonds, like the piperidinone ring in this compound, are not rigid. They can exist in various spatial arrangements, known as conformations. Exploring the conformational energy landscape is crucial to identify the most stable conformers and the energy barriers for converting between them. The piperidin-4-one nucleus is a versatile intermediate that can adopt different conformations, which influences its interaction with biological targets. nih.gov Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation, mapping out a potential energy surface. This analysis reveals the preferred three-dimensional shape of the molecule, which is essential for understanding its properties and interactions.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is often used to predict UV-visible absorption spectra by calculating the energies of electronic transitions. nanobioletters.com Similarly, the vibrational frequencies from an optimized DFT structure can be calculated to predict the molecule's Infrared (IR) and Raman spectra. mdpi.com

A comparison between the computed and experimental spectra can confirm the accuracy of the optimized geometry. researchgate.net For instance, experimental FT-Raman and ATR-IR spectra for this compound are available from various sources and can serve as a benchmark for theoretical predictions. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table is an example of how theoretical and experimental data are compared. The values are representative for the functional groups present.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | Aromatic Ring | ~3100-3000 | ~3100-3000 |

| C-H stretch (aliphatic) | Piperidinone Ring | ~2950-2850 | ~2950-2850 |

| C=O stretch | Amide | ~1680 | ~1670 |

| N-O stretch (asymmetric) | Nitro Group | ~1520 | ~1510 |

| N-O stretch (symmetric) | Nitro Group | ~1350 | ~1340 |

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. wikipedia.orgscielo.org.mx Based on the electron density and its reduced density gradient, NCI analysis can identify hydrogen bonds, van der Waals interactions, and steric clashes. wikipedia.org

The results are typically displayed as isosurfaces in 3D space, where the color indicates the type and strength of the interaction. Green surfaces usually denote weak van der Waals forces, blue indicates strong attractive interactions like hydrogen bonds, and red signifies strong repulsive interactions or steric clashes. nih.gov For this compound, NCI analysis can reveal intramolecular interactions that contribute to its conformational stability, such as weak hydrogen bonds or van der Waals contacts between the two ring systems.

Theoretical Insights into Reaction Mechanisms

Computational modeling, particularly through methods like DFT, allows for the exploration of reaction landscapes, identifying transition states and intermediates that are often difficult to observe experimentally. byu.edu These theoretical investigations are crucial for understanding the fundamental principles that dictate the reactivity and derivatization of this compound.

Computational Elucidation of Reaction Pathways for Derivatization

While specific computational studies exclusively on the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of its core components—the piperidin-2-one lactam ring and the nitrophenyl group—can be predicted based on theoretical studies of analogous systems. The piperidin-4-one skeleton, a related structure, has been the subject of computational studies to explore its potential for creating functionalized derivatives. nih.govresearchgate.net These studies often focus on reactions such as nucleophilic additions and condensations. nih.gov

For this compound, several derivatization pathways can be computationally explored. These include:

N-Arylation/Alkylation of the Piperidinone Nitrogen: While the nitrogen atom is already substituted with a nitrophenyl group, computational studies could model the feasibility of displacing this group or undertaking reactions that modify the aromatic ring itself.

Reactions at the Carbonyl Group: The carbonyl carbon of the lactam is an electrophilic center. Theoretical models can predict the energetics of nucleophilic attack by various reagents, leading to ring-opening or the formation of adducts.

Functionalization of the Piperidine Ring: Computational analysis can identify the most acidic protons on the piperidine ring, suggesting sites for deprotonation followed by alkylation or other modifications.

The following table outlines hypothetical derivatization reactions of this compound and the types of insights that computational studies could provide.

| Reaction Type | Reagents | Potential Product | Computational Insights Provided |

| Nucleophilic Acyl Substitution | Hydroxide, Alkoxides | Ring-opened carboxylate or ester | Reaction energy barriers, stability of tetrahedral intermediates, and overall thermodynamics of the reaction. |

| Reduction of Carbonyl Group | Hydride reagents (e.g., NaBH₄) | 1-(4-Nitrophenyl)piperidin-2-ol | Reaction pathway, transition state geometries, and selectivity compared to nitro group reduction. |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Substituted nitrophenyl ring | Activation energies for ortho and meta substitution, influence of the piperidin-2-one substituent on regioselectivity. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., MeO⁻) | 1-(4-Methoxyphenyl)piperidin-2-one | Energy profile of the Meisenheimer complex intermediate, elucidation of the reaction mechanism (SNAr). |

Table 1: Hypothetical Derivatization Reactions and Computational Insights

Mechanistic Understanding of Nitro Group Reactivity

The nitro group is a dominant feature of this compound, strongly influencing its electronic properties and reactivity. Computational studies, particularly DFT, have been instrumental in understanding the reactivity of nitroaromatic compounds. srce.hrnih.gov

The strong electron-withdrawing nature of the nitro group, a result of the electronegativity of the oxygen atoms and the positive charge on the nitrogen, significantly deactivates the aromatic ring towards electrophilic substitution. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The reduction of the nitro group is a common and important reaction. Computational studies on nitrobenzene (B124822) and its derivatives have detailed the complex, multi-step mechanism of this transformation. srce.hrorientjchem.orgresearchgate.net These studies have shown that the reduction can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the corresponding aniline. srce.hrcardiff.ac.ukmdpi.com The exact pathway and the stability of these intermediates can be highly dependent on the reaction conditions and the presence of catalysts, all of which can be modeled computationally.

The electronic properties of the nitro group and its influence on the reactivity of the aromatic ring can be quantified using computational methods. The following table summarizes key parameters that can be calculated.

| Calculated Parameter | Significance | Predicted Influence on this compound |

| Mulliken Net Charges | Indicates the partial charge on each atom. | The nitrogen and oxygen atoms of the nitro group will have significant negative charges, while the attached aromatic carbon will be electron deficient. researchgate.net |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | A smaller energy gap generally implies higher reactivity. The nitro group tends to lower this gap. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The region around the nitro group will be highly negative (red), while the aromatic protons and the carbonyl carbon will be in positive regions (blue). researchgate.net |

| Wiberg Bond Index (WBI) | Measures the bond order and strength. | The C-NO₂ bond strength is influenced by the delocalization of electrons between the nitro group and the aromatic ring. mdpi.com |

Table 2: Calculated Parameters for Understanding Nitro Group Reactivity

Applications in Advanced Materials and Chemical Sensing Research

Chromophoric Properties and Nonlinear Optics

The electronic structure of 1-(4-nitrophenyl)piperidin-2-one is central to its chromophoric and nonlinear optical (NLO) potential. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. This absorption is dictated by the molecule's electronic transitions. In the context of NLO, this electronic structure can interact with intense light sources, like lasers, to produce a variety of useful optical phenomena.

The key to the NLO properties of molecules like this compound lies in its "push-pull" architecture. This design features an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this molecule, the nitro group (-NO₂) is a powerful electron-withdrawing group (the "pull"), while the nitrogen atom of the piperidinone ring, linked through the phenyl group, acts as an electron donor (the "push"). This arrangement creates a significant difference in electron density across the molecule, leading to a large ground-state dipole moment and high molecular hyperpolarizability, which are crucial for NLO effects.

The synthesis of NLO chromophores is a strategic process aimed at maximizing the push-pull effect to enhance optical nonlinearity. The design of this compound is a clear example of this strategy. The synthesis of such compounds often involves creating a bond between a donor moiety and an acceptor-functionalized aromatic system.

A documented method for preparing this compound involves the reaction of 4-nitroaniline (B120555) with a 5-chloropentanoyl halide, such as 5-chloropentanoyl chloride. google.com This reaction, carried out in the presence of a base, directly couples the piperidinone precursor to the electron-accepting nitrophenyl group, establishing the core push-pull structure. google.com This synthetic approach is notable for its efficiency in creating the target N-substituted piperidinone.

The general class of push-pull chromophores is synthesized through various organic reactions. beilstein-journals.orgnih.gov For instance, the synthesis of arylvinyldiazines through aldol (B89426) condensation is one method to create molecules with polarity-sensing capabilities and significant NLO responses. nih.gov Another approach involves [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions to form chromophores with promising optoelectronic features. metu.edu.tr While the specific methods vary, the underlying principle remains the creation of a molecule with a strong, permanent dipole moment and easily polarizable electrons.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ nih.gov |

| Molecular Weight | 220.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material and are effectively combined to generate a new photon with twice the frequency (and half the wavelength). rsc.orgnih.gov This phenomenon is highly dependent on the molecular structure of the material; specifically, it requires a non-centrosymmetric arrangement of molecules that possess a high second-order hyperpolarizability (β).

The push-pull design of this compound makes it a strong candidate for SHG applications. The significant charge asymmetry endowed by the nitro (acceptor) and piperidinone nitrogen (donor) moieties can lead to a large β value. For SHG to be observed in a bulk material, these molecules must be aligned in a way that lacks inversion symmetry.

Research into related push-pull systems provides insight into the potential SHG properties of piperidinone-based chromophores. For example, studies on pyrimidine (B1678525) derivatives and porphyrins with donor-acceptor substitutions have demonstrated significant NLO responses. nih.govnih.gov The Electric-Field-Induced Second Harmonic generation (EFISH) technique is a common method used to measure the NLO response of such chromophores in solution. nih.gov For instance, A4 ZnII porphyrins with nitrophenyl acceptor groups have been studied, and their NLO response has been quantified, highlighting the effectiveness of the nitro group in inducing nonlinearity. nih.gov Similarly, Schiff-base complexes have been shown to exhibit second-order NLO responses larger than the constituent ligands. osti.gov These studies underscore the principle that incorporating strong push-pull systems, like the one present in this compound, is a viable strategy for creating SHG-active materials.

Table 2: NLO Properties of Representative Push-Pull Chromophores

| Compound Type | NLO Property Investigated | Key Finding |

|---|---|---|

| Pyrimidine Derivatives | Third-Order Nonlinear Susceptibility (χ³) | Showed significant enhancement in NLO behavior in the crystalline environment. nih.gov |

| A₄ β-Pyrrolic-Substituted ZnII Porphyrins | Second-Order NLO Response (μβ) | Measured via EFISH, showing the influence of donor/acceptor groups on hyperpolarizability. nih.govresearchgate.net |

| Copper(II), Nickel(II), and Zinc(II) Schiff-base complexes | Second-Order Hyperpolarizability (β) | The metal complexes exhibited a larger NLO response than the ligand alone. osti.gov |

Functional Materials Development

Beyond its direct NLO applications, this compound serves as a versatile precursor for the synthesis of more complex functional materials, including specialized polymers and pharmaceutical intermediates. Its value lies in the reactivity of both the aromatic ring and the piperidinone structure, allowing it to be chemically modified and integrated into larger molecular frameworks.

A key application demonstrating its role as a precursor is in the synthesis of other complex molecules. For example, a patent details a process where this compound is treated with phosphorus pentachloride to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. google.com This chlorinated intermediate is a reactive building block that can subsequently be used in further synthetic steps. google.com This illustrates how the piperidinone ring can be functionalized to act as a scaffold for constructing more elaborate chemical structures.

This capacity as a modifiable building block is highly relevant for the development of functional polymers. Precursors with specific functionalities can be incorporated into polymer chains through various polymerization techniques. nih.govresearchgate.net For example, a precursor containing an NLO-active group like the nitrophenyl-piperidinone system could be polymerized or attached to a polymer backbone. This would create a material that combines the processability and mechanical properties of a polymer with the specific optical properties of the chromophore, leading to applications in optoelectronics and photonics.

Medicinal Chemistry and Biological Activity Studies

1-(4-Nitrophenyl)piperidin-2-one as a Synthetic Scaffold for Drug Discovery

The piperidine (B6355638) nucleus is a "privileged scaffold" in drug design, meaning it is a common structural framework in a wide range of approved drugs and natural products. Its non-planar, chair-like conformation allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets. The presence of the 4-nitrophenyl group offers a site for modification and is known to be important for certain biological activities, particularly in antimicrobial and antiprotozoal agents.

Design and Synthesis of Novel Derivatives for Pharmacological Screening

While specific synthetic schemes starting from this compound are not extensively documented, general strategies for modifying piperidine-based structures are well-established. Novel derivatives could be designed by:

Modification of the Piperidinone Ring: Introducing substituents at various positions on the piperidinone ring could modulate the compound's steric and electronic properties.

Reduction of the Nitro Group: The nitro group on the phenyl ring is a versatile chemical handle. It can be reduced to an amine (-NH2), which can then be further functionalized to create a diverse library of amides, sulfonamides, or other derivatives. This transformation is significant as the nitro group itself is often associated with toxicity, whereas the resulting amino group can enhance potency and improve safety profiles.

Functionalization of the Phenyl Ring: Introducing other substituents onto the aromatic ring could fine-tune the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.

For instance, research on other piperidinone frameworks, such as 2,6-diaryl-3-methyl-4-piperidones, has shown that they can be effectively condensed with thiosemicarbazide (B42300) to create thiosemicarbazone derivatives, a class of compounds with known biological activities. biomedpharmajournal.org This suggests a potential synthetic route for creating derivatives from a ketone-containing analogue of the title compound.

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are essential to optimize a lead compound. For derivatives of this compound, SAR exploration would aim to identify the key structural features required for a specific biological effect.

Based on studies of related structures, key SAR insights could include:

The Role of the Nitro Group: In many antimicrobial and antileishmanial compounds, the nitro group is essential for activity. It often acts as a prodrug element, being bioreductively activated within the target pathogen to generate cytotoxic reactive nitrogen species. dur.ac.uk SAR studies would clarify whether this holds true for this scaffold and determine the optimal position and electronic environment of the nitro group.

Impact of Substituents: The type, size, and position of substituents on both the piperidinone and phenyl rings would significantly impact activity. For example, in a series of 4-azaindole-2-piperidine derivatives studied for anti-Chagas activity, a preference for electron-rich aromatic groups was observed, with electron-deficient analogues being inactive. dndi.org

Stereochemistry: The chiral centers on the piperidine ring can lead to different stereoisomers (enantiomers and diastereomers). It is common for biological activity to reside in only one stereoisomer, as seen in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives where the S-(+) enantiomers showed much stronger analgesic activity than their R-(-) counterparts. nih.gov

Biological Activities of this compound Derivatives

Although direct experimental data for derivatives of this compound is scarce, the activities of related compounds provide a strong rationale for investigating this class.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The piperidine scaffold is a component of many antimicrobial agents. Various piperidin-4-one derivatives have demonstrated significant antibacterial and antifungal properties. biomedpharmajournal.org For example, a series of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were screened for antimicrobial activity, with some compounds showing efficacy comparable to the standard drugs ampicillin (B1664943) and terbinafine. biomedpharmajournal.org

Furthermore, the 4-nitrophenyl moiety is present in some antimicrobial agents. A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazine group showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This highlights the potential contribution of the nitrophenyl group to antibacterial efficacy.

Table 1: Illustrative Antimicrobial Activity of Related Piperidinone Derivatives This table presents data from related piperidinone compounds to illustrate the potential antimicrobial activities that could be explored for derivatives of this compound.

| Compound Class | Test Organism | Activity (MIC*) | Reference |

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Staphylococcus aureus | Good activity compared to Ampicillin | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | E. coli | Good activity compared to Ampicillin | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Microsporum gypseum | Significant activity compared to Terbinafine | biomedpharmajournal.org |

| Selenadiazole derivatives of 2,6-diphenyl-4-piperidone | Various Bacteria & Fungi | Good antibacterial and antifungal activity | tsijournals.com |

*Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Antiproliferative and Anticancer Potency

The piperidine ring is a key feature in several anticancer drugs. Derivatives of this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms. For example, certain substituted pyridine (B92270) derivatives have demonstrated notable antiproliferative effects against various cancer cell lines. nih.gov Although these are not direct derivatives, they underscore the value of nitrogen-containing heterocyclic scaffolds in cancer drug discovery. The design of novel compounds often involves creating hybrids of known active scaffolds, and the this compound structure represents such a combination.

Antileishmanial Activity and Mechanism of Action (e.g., Antifolate Pathways)

Leishmaniasis is a parasitic disease where new treatments are urgently needed. Many effective antileishmanial drugs are nitroaromatic compounds. Their mechanism of action often involves the enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). dur.ac.ukresearchgate.net This process, which does not occur in host cells, generates highly reactive and cytotoxic nitroso and hydroxylamine (B1172632) metabolites that damage parasite DNA and proteins, leading to cell death. dur.ac.uk

Given that this compound contains a nitroaromatic system, its derivatives are prime candidates for investigation as antileishmanial agents. Studies on 5-nitroindazoles and 5-nitrothiophenes have confirmed that their antileishmanial activity is dependent on bioactivation by Leishmania NTRs. dur.ac.ukresearchgate.net

Table 2: Antileishmanial Activity of Structurally Related Nitro-Compounds This table shows the activity of other nitro-containing heterocyclic compounds, suggesting a potential mechanism of action for derivatives of this compound.

| Compound Class | Test Organism | Activity (IC₅₀*) | Proposed Mechanism | Reference |

| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis | 0.46 µM (best compound) | NTR-mediated bioactivation | researchgate.netnih.gov |

| 5-nitrothiophene-2-carboxamides | Leishmania major | Potent activity | Bioactivation by type I nitroreductase (LmjNTR1) | dur.ac.uk |

| p-nitrobenzenesulfonamides | Leishmania infantum | High in vivo efficacy | Nuclease activity, DNA interaction | researchgate.net |

*IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition Studies

The structural scaffold of this compound is relevant in the design of enzyme inhibitors, particularly targeting enzymes involved in coagulation and cell signaling pathways.

Factor Xa (FXa) Inhibition:

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. drugs.comfrontiersin.org While direct studies on this compound as a Factor Xa inhibitor are not extensively detailed in the provided context, the piperidine and substituted phenyl rings are common moieties in known FXa inhibitors. drugs.comfrontiersin.orgnih.govresearchgate.net For instance, research on fluorinated benzyloxyphenyl piperidine-4-carboxamides has demonstrated that derivatives containing a piperidine ring can be potent and selective FXa inhibitors. nih.gov The exploration of various substitutions on the phenyl and piperidine rings has been a fruitful area of research for developing new antithrombotic drugs. nih.gov The general structure of this compound, featuring a piperidinone core attached to a nitrophenyl group, makes it a valuable starting point or intermediate for the synthesis of more complex molecules with potential FXa inhibitory activity. synthinkchemicals.com

Farnesyltransferase Inhibition:

Farnesyltransferase is an enzyme that plays a crucial role in post-translational modification of proteins, including the Ras protein which is implicated in cancer. Inhibiting this enzyme is a target for anticancer drug development. Although specific studies detailing the farnesyltransferase inhibitory activity of this compound are not available in the provided search results, the core piperidine structure is found in various enzyme inhibitors. The exploration of piperidine-containing compounds in this area remains a subject of interest in medicinal chemistry.

Other Pharmacological Profiles

Beyond specific enzyme targets, the structural motifs present in this compound are associated with a range of other pharmacological activities.

Anti-inflammatory Activity:

Piperidine and its derivatives have been widely investigated for their anti-inflammatory properties. wisdomlib.orgnih.gov Studies on various piperidine analogues have shown significant anti-inflammatory effects, sometimes comparable to established drugs like indomethacin. wisdomlib.orgnih.gov For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated a significant reduction in carrageenan-induced paw edema, a model for acute inflammation. nih.gov The anti-inflammatory potential of piperine, an alkaloid containing a piperidine ring, has also been well-documented, acting through mechanisms that can include inhibition of COX-2 and other inflammatory mediators. researchgate.netmdpi.com While direct anti-inflammatory data for this compound is not provided, its piperidine core suggests potential for such activity.

Antioxidant Activity:

The piperidine nucleus is a common feature in compounds exhibiting antioxidant properties. who.inttandfonline.comnih.govresearchgate.net Research on 2,6-diphenylpiperidine-4-one derivatives has shown that substitutions on the aryl rings can lead to potent antioxidant activity, with some compounds showing efficacy comparable to ascorbic acid. who.int The mechanism of action often involves scavenging of free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. who.inttandfonline.com The presence of a nitro group on the phenyl ring of this compound could influence its antioxidant potential, a property that warrants further investigation.

Impurity Profiling and Analytical Method Development in Pharmaceutical Research

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. This compound can be relevant in this context both as a potential impurity and as a compound for which analytical detection methods are developed.

Development of HPLC-UV Derivatization Approaches for Related Compounds

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis. nih.govscholarsresearchlibrary.commdpi.com Derivatization is a technique used to enhance the detectability of compounds that have poor chromophores. researchgate.netsdiarticle4.com This involves chemically modifying the analyte to attach a molecule that absorbs strongly in the UV-visible region. researchgate.netsdiarticle4.com

For instance, in the analysis of potential genotoxic impurities like benzyl (B1604629) halides, a derivatization method using 1-(4-nitrophenyl)piperazine (B103982) (a compound structurally related to the subject of this article) has been developed. nih.gov This reagent shifts the UV absorption of the derivatives to a longer wavelength, minimizing interference from the drug substance and other impurities. nih.gov The optimization of derivatization conditions, such as reagent concentration, pH, temperature, and incubation time, is crucial for achieving high sensitivity and specificity. mdpi.com

Table 1: HPLC-UV Derivatization Parameters

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Derivatization Reagent | 1-(4-Nitrophenyl)piperazine | nih.gov |

| Wavelength of Detection | 392 nm | nih.gov |

| Derivatization Temperature | 60 °C | nih.gov |

Assessment of Potential Genotoxic Impurities in Synthetic Processes

Genotoxic impurities (GTIs) are compounds that can cause genetic mutations and have the potential to be carcinogenic even at low levels. semanticscholar.orgijcrt.orgasianjpr.com Regulatory agencies require strict control of GTIs in pharmaceutical products. asianjpr.com The sources of GTIs can include starting materials, intermediates, by-products of the synthesis, and degradation products. ijcrt.org

Aromatic nitro compounds are a class of chemicals that can raise alerts for potential genotoxicity. asianjpr.com Therefore, this compound, if present as an impurity in a drug substance, would likely be scrutinized for its genotoxic potential. The assessment of such impurities often involves a combination of structural analysis for alerts and, if necessary, experimental testing such as the Ames test. ijcrt.org If an impurity is found to be genotoxic, stringent limits are placed on its acceptable level in the final drug product. asianjpr.com The development of sensitive analytical methods is therefore essential for monitoring and controlling these impurities. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Nitrophenyl)piperazine |

| 2,6-diphenylpiperidine-4-one |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride |

| Apixaban |

| Ascorbic acid |

| Benzyl halides |

| Indomethacin |

| Piperine |

Future Directions and Emerging Research Avenues

Design of Next-Generation N-Substituted Piperidinone Libraries

The synthesis of diverse libraries of N-substituted piperidinones is a critical step in the discovery of new bioactive molecules. researchgate.netprimescholars.com Building upon the core structure of 1-(4-nitrophenyl)piperidin-2-one, future research will likely focus on creating extensive collections of analogues. This involves the strategic modification of the N-substituent to explore a wide range of chemical space and to fine-tune the pharmacological properties of the resulting compounds. primescholars.com

A key strategy in library design is the use of parallel synthesis techniques, which allow for the rapid generation of a multitude of distinct compounds. nih.gov This approach, combined with a deep understanding of structure-activity relationships, will enable the systematic exploration of how different functional groups on the N-phenyl ring influence biological activity. For instance, the introduction of various substituents at different positions on the phenyl ring can modulate factors such as potency, selectivity, and pharmacokinetic profiles.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of piperidinone derivatives can be significantly optimized through the application of advanced spectroscopic techniques for real-time, or in situ, reaction monitoring. numberanalytics.comspectroscopyonline.com These methods provide a dynamic window into the chemical transformations as they occur, offering invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. numberanalytics.com

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for this purpose. numberanalytics.com For example, FT-Raman spectroscopy has been used to characterize this compound. nih.gov By continuously acquiring spectra during a reaction, chemists can track the consumption of reactants and the appearance of products in real time. This data allows for the precise determination of reaction endpoints, the identification of potential bottlenecks, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. spectroscopyonline.comresearchgate.net

The implementation of in situ monitoring can lead to more efficient, reproducible, and scalable synthetic processes. It minimizes the need for traditional offline analysis, which is often time-consuming and can provide a less complete picture of the reaction progress. spectroscopyonline.com The detailed mechanistic understanding gained from these studies is crucial for the rational design of improved synthetic routes to this compound and its analogues.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of piperidinone-based scaffolds is no exception. springernature.comresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and relationships that may not be apparent to human researchers. researchgate.net

Machine learning algorithms can also be employed to develop predictive models for various biological activities. researchgate.net By training these models on data from previously synthesized and tested piperidinone derivatives, researchers can screen virtual libraries of new compounds and prioritize those with the highest probability of success. This in silico screening can significantly reduce the time and cost associated with experimental testing. The integration of AI and ML into the design-make-test-analyze cycle promises to accelerate the discovery of new and effective piperidinone-based drugs. springernature.com

Exploration of New Biological Targets for Piperidinone-Based Compounds

The piperidinone scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects. clinmedkaz.orgclinmedkaz.org While some applications are well-established, there remains a vast and largely unexplored landscape of potential new targets for compounds like this compound.

In silico methods, such as computational docking and virtual screening, can be used to predict the binding of piperidinone derivatives to a wide array of proteins. nih.govnih.gov These approaches can help identify potential new targets for which these compounds may have therapeutic relevance. For example, studies have shown that piperidone-containing compounds can induce apoptosis in cancer cells and may act as proteasome inhibitors. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(4-Nitrophenyl)piperidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitration of a phenyl-piperidinone precursor or nucleophilic substitution of 4-nitrochlorobenzene with a piperidin-2-one derivative. Key factors include:

- Reagent Selection : Use sodium carbonate as a base to neutralize HCl byproducts during substitution reactions .

- Temperature Control : Reflux conditions (80–100°C) are critical for achieving high conversion rates, but prolonged heating may degrade nitro groups .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the product from unreacted starting materials .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the torsion between the nitrophenyl group and piperidinone ring .

- NMR Analysis : H and C NMR verify the presence of characteristic signals:

- Mass Spectrometry : ESI-MS (m/z 220.22 [M+H]) confirms molecular weight .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319, H335) .

- Storage : Store in airtight containers under dry conditions (room temperature) to prevent hydrolysis of the nitro group .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid nitro compound toxicity .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, activating the para position for nucleophilic attack. For example:

- Reduction Reactions : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 1-(4-aminophenyl)piperidin-2-one, a precursor for drug candidates .

- Substitution Reactions : Microwave-assisted reactions with thiols or amines at 120°C selectively replace the nitro group, enabling SAR studies .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections caused by crystal twinning .

- Disorder Modeling : For flexible piperidinone rings, split occupancy refinement (e.g., PART command in SHELX) resolves ambiguous electron density .

- Validation Tools : Check R (target < 0.05) and ADP consistency to ensure model reliability .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with cyclooxygenase (COX-2) or antimicrobial targets. The nitro group’s electrostatic potential enhances binding to hydrophobic pockets .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., –NO, –Cl) with IC data to prioritize synthetic targets .

- MD Simulations : GROMACS simulations (20 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds between the piperidinone carbonyl and catalytic residues .

Q. What analytical techniques distinguish this compound from structurally similar impurities?

Methodological Answer:

- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to separate impurities like 1-(3-nitrophenyl) isomers (retention time shift: ±1.2 min) .

- IR Spectroscopy : The carbonyl stretch (1675 cm) and NO asymmetric stretch (1520 cm) provide fingerprint regions for purity assessment .

- TGA-MS : Monitor decomposition at 200–250°C; nitro group loss (m/z 46) distinguishes the compound from non-nitrated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.